![molecular formula C25H23N3O3S B2796254 2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1007193-04-5](/img/structure/B2796254.png)
2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography . Computational methods like DFT (Density Functional Theory) and HF (Hartree-Fock) can also be used to predict the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes studying its reactivity, stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and NMR (Nuclear Magnetic Resonance) spectra .Scientific Research Applications
Synthesis and Characterization
The compound was successfully synthesized using a novel derived biologically important 1,2,4-triazole Schiff base. This base was obtained through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate. The characterization involved techniques such as FT-IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies .
Antioxidant Activity
The newly synthesized Schiff base was evaluated for its antioxidant activity using various techniques, including the Oyaizu, Dinis, and Blois methods. Understanding its antioxidant properties is crucial for potential therapeutic applications .
Electronic and Spectroscopic Properties
Density functional theory (DFT) calculations were employed to study the molecular structure, vibrational frequencies, and electronic properties. The HOMO–LUMO orbital forms and their energies were determined. Additionally, UV–visible spectra and nuclear magnetic resonance (NMR) values were analyzed .
Nonlinear Optical (NLO) Properties
The compound’s NLO properties, specifically the first hyperpolarizability and polarizability, were investigated. These properties are relevant for applications in optical devices and materials .
Adsorption Properties and Wettability
While not directly related to the compound, understanding its adsorption behavior and wettability can provide insights into its potential applications. Equilibrium surface tension, dynamic surface tension, and contact angle measurements were used to explore these properties .
Other Potential Applications
Beyond the specific fields mentioned above, further research may uncover additional applications. Researchers should explore its interactions with biological systems, potential drug-like properties, and any unique chemical reactivity .
Mechanism of Action
properties
IUPAC Name |
2-ethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-3-31-22-13-10-17-6-4-5-7-19(17)23(22)25(29)26-24-20-14-32(30)15-21(20)27-28(24)18-11-8-16(2)9-12-18/h4-13H,3,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBILWMQJGBHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide |
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